N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Description

Propriétés

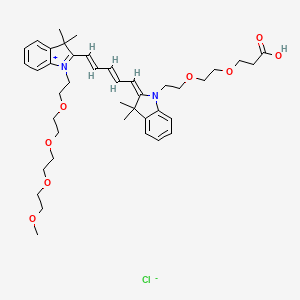

Formule moléculaire |

C41H57ClN2O8 |

|---|---|

Poids moléculaire |

741.3 g/mol |

Nom IUPAC |

3-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H |

Clé InChI |

NAIZLFADVBMGHZ-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For researchers, scientists, and drug development professionals, the precise labeling and tracking of biomolecules are paramount for elucidating complex biological processes. N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a versatile bifunctional molecule designed for such applications. This guide provides a comprehensive overview of its core properties, experimental protocols for its use, and its role in modern biochemical and cellular analysis.

Core Concepts

This compound is a fluorescent labeling reagent that incorporates three key functional components:

-

Cy5 (Cyanine5): A fluorescent dye that emits in the far-red region of the visible spectrum. This property is highly advantageous for biological imaging as it minimizes background autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.

-

PEG Linker: Two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG4 and PEG2) form a hydrophilic spacer arm. This PEG linker enhances the solubility of the molecule in aqueous buffers, a critical feature for biological experiments. Furthermore, the PEG spacer reduces steric hindrance and minimizes non-specific binding to other proteins or surfaces, ensuring that the fluorescent signal is localized to the intended target.

-

Carboxylic Acid: A terminal carboxylic acid group provides a reactive handle for covalent conjugation to primary amines on target biomolecules, such as proteins, peptides, or modified oligonucleotides.

The strategic combination of these elements makes this compound a powerful tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] It is also utilized as a linker in the synthesis of more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).[2]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its inherent physicochemical and spectroscopic characteristics. The following tables summarize the key quantitative data for this compound and its core fluorophore, Cy5.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₅H₆₅ClN₂O₁₀ | [1] |

| Molecular Weight | 741.35 g/mol | [3] |

| CAS Number | 2107273-24-3 | [3] |

| Solubility | Water, DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, dry, sealed, protected from light. | [4][5] |

Table 1: Physicochemical Properties of this compound

| Property | Value (this compound) | Value (Standard Cy5) | Reference(s) |

| Excitation Maximum (λex) | ~649 nm | ~649 nm | [4][6][7] |

| Emission Maximum (λem) | ~667 nm | ~670 nm | [4][6][7] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [6][8] |

| Quantum Yield (Φ) | Not specified, but generally lower than standard Cy5 due to PEGylation | ~0.2 - 0.28 | [6][7][8] |

| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm | [9] |

Table 2: Spectroscopic Properties

Experimental Protocols

Accurate and reproducible results when using this compound hinge on meticulous experimental technique. Below are detailed protocols for the conjugation of this molecule to a protein via its carboxylic acid group and for the subsequent characterization of the fluorescently labeled conjugate.

Protocol 1: Protein Labeling via Amide Bond Formation

This protocol describes the covalent attachment of this compound to primary amines (e.g., the side chain of lysine (B10760008) residues) on a target protein using a carbodiimide (B86325) crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., 20 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

-

Prepare Protein Solution: Dissolve the protein to be labeled in the amine-free phosphate buffer at a concentration of 1-10 mg/mL.

-

Activate the Carboxylic Acid:

-

In a separate microcentrifuge tube, add the desired molar excess of this compound from the stock solution.

-

Add EDC and NHS to the dye solution in Activation Buffer. A 1.5-fold molar excess of EDC and NHS over the dye is recommended.

-

Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.[10]

-

-

Conjugation Reaction:

-

Add the activated dye mixture to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

Protocol 2: Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of the purified protein-dye conjugate.

Materials:

-

Purified protein-Cy5 conjugate

-

Spectroscopy-grade buffer (e.g., PBS)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Dilute the purified protein-Cy5 conjugate in the spectroscopy-grade buffer to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[6]

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra. The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[6]

Visualizations

Logical Workflow for Bioconjugation and Application

The following diagram illustrates the general workflow from activating the this compound molecule to its application in fluorescence-based detection.

Caption: Workflow for labeling biomolecules with this compound.

Conceptual Diagram of the Labeled Protein

This diagram provides a simplified representation of the final conjugate, highlighting the key components.

Caption: Structure of a protein labeled with this compound.

References

- 1. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]

- 2. biorbyt.com [biorbyt.com]

- 3. This compound [myskinrecipes.com]

- 4. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Solubility and Stability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This document synthesizes available data for the target molecule and its close analogs, outlines detailed experimental protocols for its characterization, and presents visualizations of key concepts and workflows.

Introduction

This compound is a near-infrared (NIR) fluorescent dye that belongs to the cyanine (B1664457) family. The molecule is functionalized with polyethylene (B3416737) glycol (PEG) chains, a modification designed to enhance its hydrophilicity and biocompatibility. The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, making it a valuable tool for a variety of applications in biological imaging and diagnostics. Understanding the solubility and stability of this probe is critical for its effective use in experimental design and for ensuring the reproducibility of results.

Solubility

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound and its close analogs. It is important to note that the quantitative data is for a related NHS ester derivative in an organic solvent and should be considered as a reference point.

| Compound | Solvent(s) | Solubility |

| N-(m-PEG4)-N'-(PEG4-acid)-Cy5 | Water, DMSO, DMF, DCM | Soluble (qualitative)[2] |

| N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 | Methanol | 12.5 mg/mL (14.91 mM)[3] |

| This compound | Aqueous Media | Enhanced solubility due to hydrophilic PEG spacer[1] |

Experimental Protocol for Determining Aqueous Solubility

This protocol outlines a general method for the quantitative determination of the aqueous solubility of this compound.

Materials:

-

This compound solid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

UV-Vis spectrophotometer

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

-

Calibrated pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a 10 mM stock solution of the dye in DMSO.

-

Create a series of standard solutions by diluting the stock solution in PBS to concentrations ranging from 1 µM to 50 µM.

-

Measure the absorbance of each standard at the maximum absorption wavelength of Cy5 (approximately 649 nm) to generate a standard curve (Absorbance vs. Concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid dye to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

-

Vortex the tube vigorously for 2 minutes to facilitate dissolution.

-

Incubate the suspension at room temperature for 24 hours with continuous agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at 14,000 x g for 10 minutes to pellet the undissolved solid.

-

-

Measurement and Calculation:

-

Carefully collect the supernatant without disturbing the pellet.

-

Dilute the supernatant with PBS to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at 649 nm.

-

Using the standard curve, determine the concentration of the dye in the diluted supernatant.

-

Calculate the solubility in the original supernatant by multiplying the concentration by the dilution factor.

-

Caption: A generalized experimental workflow for determining the aqueous solubility of this compound.

Stability

The stability of this compound is a critical parameter for its storage and use in time-sensitive experiments. The primary routes of degradation for cyanine dyes are photobleaching and chemical degradation.

General Stability Profile

The stability of the molecule is largely dictated by the Cy5 core. The PEG chains are generally stable and are not expected to significantly impact the chemical stability of the dye under typical experimental conditions.

| Stability Parameter | General Observations for PEGylated Cy5 Dyes |

| Photostability | The Cy5 core is susceptible to photobleaching through photooxidation, a process that can be accelerated by reactive oxygen species.[4][5] The use of antifade reagents is recommended for imaging applications. |

| Chemical Stability | Generally stable in aqueous buffers within a pH range of 4-10. Prolonged exposure to extreme pH or high temperatures may lead to degradation. The terminal carboxylic acid is stable but can be activated for conjugation. |

| Storage Stability | For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. Solutions in organic solvents like DMSO can be stored at -20°C for shorter periods. |

Experimental Protocol for Assessing Photostability

This protocol provides a method to evaluate the photostability of this compound in solution.

Materials:

-

This compound solution in PBS (e.g., 10 µM)

-

Fluorometer or fluorescence microscope with a stable light source and detector

-

Quartz cuvette or microscope slide

-

Antifade reagent (optional, for comparison)

Procedure:

-

Sample Preparation:

-

Prepare a solution of the dye in PBS at a concentration that gives a strong but not saturating fluorescence signal.

-

If comparing, prepare an identical sample containing an antifade reagent.

-

-

Initial Fluorescence Measurement:

-

Measure the initial fluorescence intensity (F₀) of the sample before prolonged exposure to excitation light.

-

-

Continuous Illumination:

-

Continuously illuminate the sample with the excitation light source (e.g., a 633 nm or 647 nm laser).

-

Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) over a period of time (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Normalize the fluorescence intensity at each time point (Fₜ) to the initial intensity (F₀/F₀).

-

Plot the normalized fluorescence intensity versus time.

-

The rate of fluorescence decay is an indicator of the photostability. The half-life (t₁/₂) of the fluorescence can be determined from the plot.

-

Caption: A simplified diagram illustrating the key steps in the photobleaching of the Cy5 core, a process often mediated by reactive oxygen species.[4][5]

Conclusion

This compound is a valuable fluorescent probe with enhanced aqueous solubility due to its PEG linkers. While specific quantitative data on its solubility and stability are not extensively published, the information available for closely related compounds and the general properties of PEGylated Cy5 dyes provide a strong framework for its use. The primary stability concern is photobleaching of the Cy5 core, which can be mitigated with appropriate experimental design, including the use of antifade reagents. The provided experimental protocols offer a starting point for researchers to quantitatively assess the performance of this dye in their specific applications.

References

- 1. This compound|COA [dcchemicals.com]

- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

Technical Guide: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 - A Core Molecular Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular characteristics of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a fluorescent dye conjugate with significant applications in bio-conjugation, molecular imaging, and drug delivery research. This document details the determination of its molecular weight, outlines relevant experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Molecular Structure and Weight Determination

This compound is an asymmetrically substituted cyanine (B1664457) 5 (Cy5) dye. The core structure of Cy5, a pentamethine cyanine dye, is functionalized with two different polyethylene (B3416737) glycol (PEG) chains attached to the nitrogen atoms of its indole (B1671886) rings. One nitrogen is substituted with a methoxy-terminated PEG4 (m-PEG4) linker, while the other is functionalized with a carboxylic acid-terminated PEG2 (PEG2-acid) linker. This bifunctional nature allows for enhanced aqueous solubility and provides a reactive handle for conjugation to biomolecules.

The final molecular weight is a summation of the molecular weights of its constituent parts: the Cy5 core, the m-PEG4 linker, and the PEG2-acid linker, adjusted for the atoms lost during their condensation, and including a counter-ion, typically chloride, to balance the positive charge on the cyanine core.

Data Presentation: Molecular Weight Breakdown

The following table summarizes the calculated molecular weights of the individual components and the final conjugate.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Cy5 Core (as cation) | C27H31N2+ | 383.55 |

| m-PEG4 Linker | C9H19O4 | 191.24 |

| PEG2-acid Linker | C5H9O3 | 117.12 |

| This compound (Cation) | C41H59N2O7+ | 695.91 |

| Chloride Counter-ion | Cl- | 35.45 |

| This compound (Final Salt) | C41H59ClN2O7 | 731.36 |

Experimental Protocols

Synthesis of Asymmetrically Substituted Cy5 Dyes

The synthesis of asymmetrically substituted cyanine dyes like this compound typically involves a multi-step process. A general approach is outlined below, which can be adapted based on specific starting materials and desired purity.

Objective: To synthesize an asymmetric pentamethine cyanine dye with distinct PEG linkers on each indole nitrogen.

Materials:

-

Appropriately functionalized indole precursors (one with an m-PEG4 linker and another with a protected PEG2-acid linker).

-

A pentamethine bridge-forming reagent (e.g., malonaldehyde bis(phenylimine) monohydrochloride).

-

Anhydrous solvents (e.g., pyridine (B92270), acetic anhydride).

-

Reagents for deprotection of the carboxylic acid group.

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Methodology:

-

Synthesis of Functionalized Indoleninium Salts:

-

Synthesize or procure two different indoleninium precursors. One will have the m-PEG4 chain and the other a protected version of the PEG2-acid chain (e.g., as an ester).

-

-

Condensation Reaction:

-

React one of the functionalized indoleninium salts with the pentamethine bridge-forming reagent in a suitable solvent system like pyridine and acetic anhydride. This forms an intermediate.

-

Purify the intermediate.

-

React the purified intermediate with the second, different functionalized indoleninium salt. This crucial step creates the asymmetric Cy5 core.

-

-

Deprotection:

-

If a protecting group was used for the carboxylic acid on the PEG2 linker, perform a deprotection step (e.g., hydrolysis) to yield the final this compound.

-

-

Purification:

-

Purify the final product using column chromatography or preparative HPLC to achieve high purity.

-

Molecular Weight Verification by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of polar molecules like PEGylated dyes.

Objective: To confirm the molecular weight of the synthesized this compound.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

-

Liquid chromatography system for sample introduction (optional but recommended for complex samples).

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable solvent compatible with ESI-MS, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to aid ionization.

-

The final concentration should be in the low micromolar to nanomolar range.

Mass Spectrometry Analysis:

-

Ionization: Introduce the sample into the ESI source. The molecule will be ionized, typically forming a positively charged ion [M+H]+ or other adducts.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The high resolution of the instrument should allow for the confirmation of the elemental composition based on the accurate mass measurement.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

CAS Number: 2107273-24-3

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a fluorescent, PEGylated linker primarily utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides experimental protocols for its application in bioconjugation, and illustrates its role in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Properties

This compound is a heterobifunctional molecule that integrates a Cy5 fluorophore with a polyethylene (B3416737) glycol (PEG) linker. The Cy5 component provides near-infrared (NIR) fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from tissues and cells. The PEG linker enhances the molecule's solubility in aqueous solutions and reduces non-specific binding. One terminus of the PEG linker is capped with a methoxy (B1213986) group (m-PEG4), while the other terminates in a carboxylic acid (PEG2-acid), enabling covalent attachment to amine-containing biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related derivatives.

| Property | Value |

| CAS Number | 2107273-24-3 |

| Molecular Formula | C41H57ClN2O8 |

| Molecular Weight | 741.35 g/mol |

| Purity | Typically ≥97% |

| Storage | -20°C, in a dry, dark environment |

Table 1: Chemical and Physical Properties of this compound.

| Spectroscopic Property | Value |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ (for a structurally similar compound) |

| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes) |

| Solubility | Soluble in water, DMSO, and DMF |

Table 2: Spectroscopic Properties of this compound.

Synthesis Overview

The synthesis of asymmetric cyanine (B1664457) dyes like this compound is a multi-step process. A modular approach is often employed where the functional groups are introduced in the final steps to avoid degradation. The general pathway involves the synthesis of two different heterocyclic precursors, one of which is quaternized. These precursors are then condensed with a polymethine bridge-forming reagent to create the asymmetric cyanine dye. For PEGylated versions, the PEG chains are typically introduced by reacting a precursor with the appropriate PEG derivative.

Experimental Protocols

The terminal carboxylic acid of this compound allows for its conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. This process requires the activation of the carboxylic acid, commonly achieved through the formation of an N-hydroxysuccinimide (NHS) ester.

Protocol for Protein Labeling via EDC/NHS Chemistry

This protocol outlines the steps for conjugating this compound to a protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Gel filtration column for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.

-

Adjust the pH of the protein solution to 7.2-7.5.

-

-

Activation of the Carboxylic Acid:

-

Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

-

In a separate tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the dissolved Cy5-PEG-acid.

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Labeling Reaction:

-

Add the activated Cy5-PEG-NHS ester solution to the protein solution.

-

The optimal molar ratio of the dye to the protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

-

Applications in Drug Development: PROTACs

This compound is frequently used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The fluorescent Cy5 tag on the linker allows for the visualization and tracking of the PROTAC molecule in cellular and in vivo studies.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for labeling a protein with this compound.

Caption: Experimental workflow for protein labeling with this compound.

References

The Pivotal Role of the Carboxylic Acid Terminus in N-(m-PEG4)-N'-(PEG2-acid)-Cy5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a heterobifunctional fluorescent labeling reagent that features a Cy5 core, a widely used fluorophore in the far-red spectral region. The molecule is further functionalized with two distinct polyethylene (B3416737) glycol (PEG) linkers. One terminus is capped with a methoxy (B1213986) group (m-PEG4), rendering it inert. The other terminus, and the focus of this guide, is a carboxylic acid (PEG2-acid). This carboxylic acid is a key reactive handle for the covalent attachment of the dye to a variety of biomolecules, enabling a wide range of applications in research and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inclusion of PEG linkers enhances the hydrophilicity of the Cy5 dye, improving its solubility in aqueous media and minimizing non-specific binding.[1][2]

Core Function of the Carboxylic Acid

The terminal carboxylic acid on the PEG2 linker is the primary site for conjugation. By itself, the carboxylic acid is relatively unreactive towards common functional groups on biomolecules. However, it can be readily activated to form a more reactive intermediate that can then covalently bind to primary amines, which are abundantly present on proteins (N-terminus and lysine (B10760008) side chains).[3][4]

This activation is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[5][6] The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. This semi-stable NHS ester is then sufficiently reactive to form a stable amide bond with a primary amine on a target molecule.[7]

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds. Data for the exact molecule can be limited; therefore, values for structurally similar molecules are provided for approximation.

| Property | Value | Reference(s) |

| Molecular Formula | C41H57ClN2O8 | [8] |

| Molecular Weight | 741.35 g/mol | [1][8] |

| Excitation Maximum (λex) | ~649 nm | [3][9] |

| Emission Maximum (λem) | ~667 nm | [3] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ (for a structurally similar compound) | [3][10] |

| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes) | [10][11] |

| Solubility | Water, DMSO, DMF | [3] |

Experimental Protocols

Activation of the Carboxylic Acid and Conjugation to a Primary Amine

This protocol describes a general two-step method for activating the terminal carboxylic acid of this compound using EDC and sulfo-NHS, followed by conjugation to a protein containing primary amines.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., 50 mM MES buffer, pH 6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 50 mM MES, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer.[5]

-

-

Activation of the Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound solution with the EDC and sulfo-NHS solutions in Activation Buffer.

-

A typical starting molar ratio is 1:10:25 (Dye:EDC:sulfo-NHS).

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

-

-

Conjugation to the Protein:

-

Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.[6]

-

Immediately add the protein solution to the activated dye solution. A typical starting molar ratio of dye to protein is 10:1.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).[13]

-

Visualizations

Experimental Workflow for Bioconjugation

Caption: Workflow for activating the carboxylic acid and conjugating to a protein.

Signaling Pathway: PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC molecule inducing target protein degradation.

Conclusion

The carboxylic acid terminus of this compound is a critical functional group that enables its use as a versatile tool for fluorescently labeling biomolecules. Through well-established carbodiimide chemistry, this functional group provides a reliable anchor point for covalent attachment to primary amines. This reactivity is central to its application in advanced research areas, including the development of PROTACs, where precise conjugation is paramount for inducing the degradation of specific target proteins. The combination of a reactive carboxylic acid, a hydrophilic PEG spacer, and a bright, far-red fluorescent dye makes this molecule a valuable asset for researchers in molecular biology, drug discovery, and diagnostics.

References

- 1. biorbyt.com [biorbyt.com]

- 2. N-(m-PEG4)-N'-(Biotin-PEG2-amido-PEG4)-Cy5 - Immunomart [immunomart.com]

- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 4. This compound|COA [dcchemicals.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 9. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. jenabioscience.com [jenabioscience.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This near-infrared (NIR) dye, functionalized with polyethylene (B3416737) glycol (PEG) linkers, offers enhanced hydrophilicity and biocompatibility, making it an ideal choice for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays.[1][2][3] The terminal carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines (e.g., lysine (B10760008) residues) on the surface of the target protein.[4][5] This protocol details the necessary steps from reagent preparation to the purification and characterization of the final labeled protein conjugate.

Core Spectroscopic Properties

The photophysical characteristics of the Cy5 core are central to its utility. The PEG linkers primarily improve solubility and reduce non-specific binding without significantly altering the spectral properties of the fluorophore.[3][6]

| Property | Value |

| Excitation Maximum (λex) | ~649-651 nm[6][7] |

| Emission Maximum (λem) | ~666-671 nm[6][8] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[7] |

| Quantum Yield (Φ) | ~0.2[6] |

| Recommended Laser Line | 633 nm or 647 nm[6] |

Experimental Workflow Overview

The following diagram outlines the major steps involved in the protein labeling procedure.

Caption: Experimental workflow for protein labeling with Cy5.

Detailed Experimental Protocols

Materials and Reagents

-

Protein of Interest (POI): To be labeled.

-

This compound: Or its pre-activated NHS ester form.

-

Activation Reagents (if starting from acid):

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

-

Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[4][9]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-9.0.[5][10] Crucially, this buffer must be free of primary amines (e.g., Tris or glycine). [10][11]

-

Purification System:

-

Storage Buffer: Phosphate-buffered saline (PBS) or other buffer suitable for the protein.

-

Spectrophotometer: Capable of measuring absorbance at 280 nm and ~650 nm.

Reagent Preparation

a. Protein Solution Preparation:

-

The protein solution should have a concentration of 2-10 mg/mL for optimal labeling efficiency.[11][13] If the protein concentration is low, it should be concentrated using an appropriate spin concentrator.[13]

-

Crucially, the protein must be in an amine-free buffer. If the current buffer contains Tris, glycine, or other primary amines, a buffer exchange must be performed. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.[10][11]

-

The pH of the final protein solution should be adjusted to 8.3-8.5.[9][13] This is critical as the reaction between an NHS ester and a primary amine is highly pH-dependent.[9]

b. Dye Preparation (Activation and Solubilization):

-

If using the pre-activated NHS ester: Dissolve the N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[8][14]

-

If starting with the carboxylic acid form: The acid group must be converted to an NHS ester. This is an extra step that should be performed according to standard organic chemistry protocols for carbodiimide-mediated NHS ester formation. For most researchers, starting with the pre-activated NHS ester is recommended for convenience and reproducibility.

Protein Labeling Reaction

The following diagram illustrates the chemical reaction between the Cy5-NHS ester and a primary amine on the protein.

Caption: Amine-reactive labeling chemistry.

-

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.[14] This ratio may need to be optimized for each specific protein to achieve the desired Degree of Labeling (DOL).[5]

-

Reaction Setup: While vortexing, add the calculated volume of the dissolved Cy5 NHS ester solution to the protein solution. Ensure the volume of DMSO or DMF added is less than 10% of the total reaction volume.[14]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8][11][14] Alternatively, the reaction can be carried out overnight at 4°C.

-

Stopping the Reaction (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM. However, this is often unnecessary as the subsequent purification step will remove unreacted dye.

Purification of the Labeled Protein

It is critical to remove all non-conjugated dye from the labeled protein to avoid high background and inaccurate results in downstream applications.[12]

a. Spin Column / Gel Filtration Chromatography:

This is a rapid method ideal for small sample volumes.[12]

-

Select a spin column with a resin that has an appropriate fractionation range for your protein.

-

Equilibrate the column by washing it multiple times with the desired storage buffer (e.g., PBS) according to the manufacturer's instructions.[10]

-

Carefully apply the labeling reaction mixture to the center of the resin bed.

-

Centrifuge the column as per the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).[12]

-

The eluate contains the purified, labeled protein, while the smaller, unconjugated dye molecules remain in the resin.[12]

b. Dialysis:

This method is suitable for larger sample volumes but is more time-consuming.

-

Transfer the reaction mixture to a dialysis cassette or tubing with a suitable MWCO (e.g., 10 kDa for a >30 kDa protein).

-

Dialyze against a large volume of storage buffer (e.g., PBS) at 4°C.

-

Perform at least three buffer changes over 24-48 hours to ensure complete removal of the free dye.

Characterization of the Conjugate

After purification, it is essential to determine the concentration of the labeled protein and the Degree of Labeling (DOL). An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[12]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy5, ~650 nm (A650).

-

Calculate Protein Concentration and DOL:

-

Correction Factor (CF) for Cy5 at 280 nm: The Cy5 dye absorbs light at 280 nm. A typical correction factor (CF = A280 of dye / A650 of dye) for Cy5 is approximately 0.05.[8]

-

Protein Concentration (M): Protein Conc. (M) = [A280 - (A650 × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Degree of Labeling (DOL): DOL = A650 / (ε_Cy5 × Protein Conc. (M)) where ε_Cy5 is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Labeling | 1. Presence of primary amines (Tris, glycine) in the protein buffer.[13]2. Incorrect pH of the reaction buffer (must be 8.3-9.0).[13]3. Hydrolyzed/inactive NHS ester dye.4. Low protein concentration.[13] | 1. Perform thorough buffer exchange into an amine-free buffer.[13]2. Verify the pH of the protein solution before adding the dye.3. Prepare fresh dye solution immediately before use.4. Concentrate the protein to at least 2 mg/mL.[13] |

| Over-labeling (High DOL > 8) | 1. Molar ratio of dye to protein is too high.2. Protein precipitation or aggregation. | 1. Reduce the molar excess of the dye in the labeling reaction. Aim for a lower DOL of 2-4.[12]2. High DOL can cause aggregation; reduce the dye-to-protein ratio. |

| Fluorescence Quenching | Over-labeling causing self-quenching of dye molecules.[12] | Calculate the DOL. If it is very high, reduce the dye-to-protein ratio in the labeling step. |

| Free Dye After Purification | 1. Inefficient purification method.2. Overloading the spin column.[12]3. Insufficient dialysis time or buffer changes.[12] | 1. Ensure the spin column resin is appropriate for the protein size.[12]2. Do not exceed the recommended sample volume for the column.3. Increase dialysis time and the number of buffer changes. |

Storage of Labeled Protein

Store the purified protein-dye conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[11] Protect the solution from light to prevent photobleaching of the Cy5 dye.[11] Avoid repeated freeze-thaw cycles.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]

- 3. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. assaygenie.com [assaygenie.com]

- 9. interchim.fr [interchim.fr]

- 10. abcam.com [abcam.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 14. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a far-red fluorescent dye engineered for robust performance in biological applications, including flow cytometry. The core of the molecule is the cyanine (B1664457) 5 (Cy5) fluorophore, which boasts a high extinction coefficient and an emission maximum in the far-red spectral region (~667 nm). This is particularly advantageous for flow cytometry as it minimizes interference from cellular autofluorescence, which is most prominent in the lower wavelength regions of the visible spectrum.

The incorporation of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity and biocompatibility of the dye. This improved water solubility reduces the likelihood of aggregation, a common issue with cyanine dyes that can lead to quenching of the fluorescent signal. Furthermore, the PEG spacer minimizes non-specific binding to cells and other proteins, thereby improving the signal-to-noise ratio in staining experiments. The terminal carboxylic acid group allows for covalent conjugation to primary amines on antibodies or other proteins via a stable amide bond, typically achieved through carbodiimide (B86325) chemistry (EDC/NHS).

These characteristics make this compound an excellent choice for developing custom-conjugated reagents for multi-color flow cytometry, enabling the sensitive detection of both high and low abundance cellular targets.

Product Information and Spectral Properties

The key characteristics of this compound are summarized in the table below. These properties are essential for designing flow cytometry experiments, including selecting appropriate laser lines and emission filters.

| Property | Value | Reference |

| Chemical Formula | C41H57ClN2O8 | [1] |

| Molecular Weight | 741.36 g/mol | [1] |

| CAS Number | 2107273-24-3 | [1] |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Recommended Laser Line | 633 nm (HeNe) or 647 nm (Krypton-ion) | [2] |

| Solubility | Water, DMSO, DMF | [3][4] |

| Reactive Group | Carboxylic Acid (-COOH) | [1] |

Applications in Flow Cytometry

Antibodies conjugated with this compound are well-suited for a variety of flow cytometry applications due to the far-red emission of the Cy5 dye.

-

Immunophenotyping: The high brightness and low spectral overlap with common fluorophores (like FITC and PE) make Cy5 conjugates ideal for inclusion in multi-color panels for detailed characterization of immune cell subsets. For instance, a custom Cy5-conjugated antibody could be used to identify a specific cell surface marker on T-cells, B-cells, or monocytes.

-

Rare Cell Detection: The high signal-to-noise ratio achievable with this dye is beneficial for the detection of rare cell populations, such as hematopoietic stem cells or circulating tumor cells.

-

Signaling Pathway Analysis (Phospho-flow): By conjugating the dye to an antibody specific for a phosphorylated protein, researchers can investigate intracellular signaling cascades in response to various stimuli. The use of a far-red dye allows for the combination with other fluorescent reporters to simultaneously analyze multiple signaling events or cell populations.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the carboxylic acid-containing dye to primary amines on an antibody using a two-step carbodiimide reaction with EDC and Sulfo-NHS.

Materials:

-

This compound

-

Antibody (purified, in an amine-free buffer like PBS, at 1-5 mg/mL)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1x PBS (Phosphate-Buffered Saline), pH 7.2-7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Dye Preparation: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. The concentration should be at least 1 mg/mL.

-

Activation of the Dye: a. In a microcentrifuge tube, add the desired amount of the dissolved dye. A 10-20 fold molar excess of dye to antibody is a good starting point for optimization. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS relative to the amount of dye. c. Add Activation Buffer to the tube to dissolve the EDC and Sulfo-NHS. d. Incubate the reaction for 15-30 minutes at room temperature, protected from light.

-

Conjugation to the Antibody: a. Add the activated dye solution to the antibody solution. b. Adjust the pH of the reaction mixture to 7.2-7.4 with PBS if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification of the Conjugate: Separate the labeled antibody from the unreacted dye and other small molecules using a desalting column equilibrated with PBS. Collect the fractions containing the colored, labeled antibody.

-

Characterization of the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye). The DOL can be calculated using the following formula:

DOL = (A_max of conjugate × ε_protein) / [(A_280 of conjugate - (A_max of conjugate × CF_280)) × ε_dye]

Where:

-

A_max is the absorbance at ~649 nm

-

A_280 is the absorbance at 280 nm

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye is the molar extinction coefficient of the dye at its A_max (e.g., ~170,000 M⁻¹cm⁻¹ for a similar PEGylated Cy5)

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5)

-

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a preservative like sodium azide.

References

In Vivo Imaging with N-(m-PEG4)-N'-(PEG2-acid)-Cy5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a near-infrared (NIR) fluorescent dye designed for in vivo imaging applications. The core structure is based on Cyanine (B1664457) 5 (Cy5), a fluorophore that emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from tissues.[1][2][3] This specific derivative is functionalized with two polyethylene (B3416737) glycol (PEG) chains of different lengths and a terminal carboxylic acid group. This strategic design imparts several beneficial properties for in vivo studies.

The PEGylation of the Cy5 core enhances its hydrophilicity and biocompatibility, which improves solubility in aqueous solutions and reduces non-specific binding to biomolecules.[1][4][5] The presence of PEG linkers can also extend the systemic circulation time of the imaging agent by reducing renal clearance.[4] The terminal carboxylic acid enables the covalent conjugation of the dye to primary amines on target molecules such as proteins, antibodies, or peptides, facilitating the creation of targeted fluorescent probes.[6][7][8] These characteristics make this compound a valuable tool for a range of in vivo applications, including tumor imaging, biodistribution studies, and tracking of therapeutic agents.[2]

Core Spectroscopic Properties

The photophysical properties of this compound are primarily determined by the Cy5 core. The following table summarizes the key spectroscopic characteristics for structurally similar PEGylated Cy5 dyes, which can be used as a close approximation.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [1][7] |

| Emission Maximum (λem) | ~667 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [1][7] |

| Quantum Yield (Φ) | ~0.2 (for parent Cy5) | [1] |

| Recommended Laser Line | 633 nm or 647 nm | [5] |

| Solubility | Water, DMSO, DMF | [7] |

Note: The extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation. The quantum yield is a typical value for Cy5 dyes.[1]

Applications

The unique properties of this compound make it suitable for a variety of in vivo imaging applications:

-

Tumor Imaging and Cancer Research : When conjugated to tumor-targeting ligands such as antibodies or peptides, this dye can be used to non-invasively visualize and monitor tumor growth, metastasis, and response to therapy.[2]

-

Biodistribution Studies : Tracking the accumulation and clearance of drugs, nanoparticles, or other biological molecules in different organs and tissues over time is a critical aspect of preclinical research.[2]

-

Neuroscience Research : Specially designed PEGylated Cy5 derivatives have shown the ability to cross the blood-brain barrier, enabling non-invasive in vivo brain imaging to study mitochondrial dynamics and other neurological processes.[9][10]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating the carboxylic acid group of the dye to primary amines on a protein using EDC/NHS chemistry.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M MES buffer, pH 6.0

-

Quenching buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare the Dye Solution: Prepare a stock solution of this compound in DMSO.

-

Activation of the Dye:

-

Add a 1.5-fold molar excess of NHS and EDC to the dye solution.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

-

Conjugation Reaction:

-

Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 is common.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes.

-

Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a purification column.

-

Characterization of the Conjugate: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)[11]

-

Where A_max is the absorbance at the excitation maximum of the dye, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its λ_max, and CF_280 is a correction factor for the dye's absorbance at 280 nm.

-

Caption: Workflow for labeling proteins with this compound.

Protocol 2: In Vivo Fluorescence Imaging

This protocol provides a general guideline for performing in vivo imaging in a mouse model.

Materials:

-

Cy5-labeled probe (from Protocol 1)

-

Tumor-bearing or healthy mice

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Anesthesia (e.g., isoflurane)

-

Sterile saline or other appropriate vehicle

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).[11]

-

Place the mouse in the imaging chamber of the in vivo imaging system.

-

Maintain body temperature using a heated stage.

-

-

Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe.

-

Probe Administration:

-

Administer the Cy5-labeled probe to the mouse via an appropriate route (e.g., intravenous injection). The dose will depend on the specific probe and application and should be optimized.

-

-

In Vivo Imaging:

-

Image Analysis:

Caption: General workflow for in vivo fluorescence imaging.

Protocol 3: Ex Vivo Organ Analysis

This protocol details the steps for assessing the distribution of the Cy5-labeled probe in various organs after the final in vivo imaging time point.

Materials:

-

In vivo imaged mice

-

Surgical tools for dissection

-

PBS for rinsing organs

-

In vivo imaging system

-

Petri dishes or black surface for organ imaging

Procedure:

-

Euthanasia and Tissue Harvesting:

-

Ex Vivo Imaging:

-

Arrange the dissected organs on a non-fluorescent surface in a petri dish.

-

Image the organs using the in vivo imaging system with the same settings used for the in vivo scans.

-

-

Image Analysis:

-

Draw ROIs around each organ and quantify the fluorescence intensity.

-

This data will provide a quantitative measure of the probe's biodistribution.

-

Caption: Workflow for ex vivo organ analysis.

Conclusion

This compound is a versatile fluorescent probe for in vivo imaging. Its NIR emission properties allow for sensitive detection with low background interference.[11] The inclusion of PEG chains enhances its biocompatibility and solubility, while the terminal carboxylic acid allows for straightforward conjugation to a wide range of biomolecules. The protocols provided herein offer a comprehensive guide for researchers to successfully label their molecules of interest, perform in vivo and ex vivo imaging, and quantify the resulting data. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible results in preclinical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]

- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 8. Cy5-PEG4-acid | AxisPharm [axispharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The incorporation of a fluorescent dye, such as Cyanine5 (Cy5), into the PROTAC linker enables the direct visualization and quantification of PROTAC distribution, target engagement, and degradation kinetics in real-time.

This document provides detailed application notes and protocols for the synthesis and evaluation of a fluorescent PROTAC utilizing a PEG-based linker with a Cy5 dye. While specific data for a PROTAC constructed with the exact linker "N-(m-PEG4)-N'-(PEG2-acid)-Cy5" is not publicly available, we will use a well-characterized fluorescent PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4 as a representative example. BRD4 is a key regulator of oncogene transcription, making it a prime target in cancer therapy. The protocols and principles outlined herein are broadly applicable to the synthesis and evaluation of other fluorescently labeled PROTACs.

Application: A Fluorescent BRD4-Targeting PROTAC for Cancer Research

The example fluorescent PROTAC utilizes the well-established BRD4 inhibitor, (+)-JQ1, as the warhead to engage the BRD4 protein. This is connected via a PEG linker, functionalized with a Cy5 fluorescent tag, to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand). The resulting fluorescent PROTAC allows for the investigation of BRD4 degradation in cancer cell lines, providing valuable insights into the drug's mechanism of action and efficacy.

Signaling Pathway Targeted by BRD4 PROTACs

BRD4 is a critical component of the BET family of proteins that act as epigenetic readers, recognizing acetylated lysine (B10760008) residues on histones and transcription factors.[1][2][3] This recognition is crucial for the recruitment of the transcriptional machinery, including RNA polymerase II, to the promoters and enhancers of target genes.[2] In many cancers, BRD4 is overexpressed or hyperactivated, leading to the upregulation of oncogenes such as c-MYC and BCL2, which drive cell proliferation and survival.[1][4] By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Caption: BET Bromodomain Signaling Pathway and PROTAC Intervention.

Quantitative Data Summary

The efficacy of PROTACs is typically assessed by their half-maximal degradation concentration (DC50), the maximum degradation achieved (Dmax), and their anti-proliferative effects (IC50). The following table summarizes representative data for a JQ1-based BRD4 PROTAC.

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| B24 | MV4-11 | 0.75 | >95 | 0.4 | [4] |

| dBET6 | MDA-MB-231 | ~10 | >90 | ~20 | [5] |

| ARV-771 | 22Rv1 | 1 | >95 | 4.7 | [6] |

| MZ1 | HeLa | ~100 | >90 | ~500 | [7] |

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent JQ1-based BRD4 PROTAC

This protocol describes a general two-step synthesis for a fluorescent BRD4 PROTAC, starting from a JQ1 derivative, the fluorescent PEG linker, and an E3 ligase ligand.

Caption: Workflow for the Synthesis of a Fluorescent BRD4 PROTAC.

Materials:

-

(+)-JQ1-carboxylic acid

-

This compound or a similar amine- and acid-functionalized fluorescent PEG linker

-

Pomalidomide-amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Step 1: Coupling of JQ1-acid to the Fluorescent Linker

-

Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and the amine-functionalized end of the fluorescent PEG linker (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the intermediate product (JQ1-linker-acid) by preparative HPLC.

-

-

Step 2: Coupling of the Intermediate to the E3 Ligase Ligand

-

Dissolve the purified JQ1-linker-acid intermediate (1.0 eq) and pomalidomide-amine (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final fluorescent PROTAC by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

-

Protocol 2: Western Blotting for BRD4 Degradation

This protocol allows for the visualization and semi-quantification of BRD4 protein levels following treatment with the fluorescent PROTAC.[6]

Materials:

-

Cancer cell line (e.g., MV4-11, MDA-MB-231)

-

Fluorescent BRD4 PROTAC

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a dose-response of the fluorescent PROTAC or DMSO for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle control.

-

Protocol 3: Cell Viability Assay

This protocol assesses the effect of PROTAC-induced BRD4 degradation on cell proliferation.[6]

Materials:

-

Cancer cell line

-

Fluorescent BRD4 PROTAC

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled multi-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled multi-well plate.

-

Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

-

-

Luminescence Measurement:

-

Equilibrate the plate and its contents to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the PROTAC concentration.

-

Calculate the IC50 value using a suitable curve-fitting software.

-

Protocol 4: Fluorescence Polarization (FP) Assay for Target Engagement

This assay measures the binding of the fluorescent PROTAC to its target protein, BRD4.[8][9] The principle is that the small, rapidly tumbling fluorescent PROTAC will have a low FP value, which increases upon binding to the larger, slower-tumbling BRD4 protein.

Caption: Principle of the Fluorescence Polarization Assay.

Materials:

-

Fluorescent BRD4 PROTAC

-

Recombinant BRD4 protein

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescent PROTAC in DMSO.

-

Prepare a serial dilution of the recombinant BRD4 protein in the assay buffer.

-

-

Assay Setup:

-

In a microplate, add a fixed concentration of the fluorescent PROTAC to each well.

-

Add the serially diluted BRD4 protein to the wells.

-

Include control wells with only the fluorescent PROTAC (for minimum FP) and buffer.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for Cy5.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the concentration of BRD4.

-

Determine the binding affinity (Kd) by fitting the data to a suitable binding isotherm using non-linear regression.

-

Conclusion

The use of fluorescently labeled PROTACs, such as those incorporating a Cy5 dye, provides a powerful tool for the real-time investigation of targeted protein degradation. The protocols and data presented here for a representative fluorescent BRD4-targeting PROTAC serve as a comprehensive guide for researchers developing and evaluating novel PROTAC-based therapeutics. By enabling the direct visualization and quantification of PROTAC activity, these fluorescent probes will continue to accelerate the discovery and optimization of this promising new class of drugs.

References

- 1. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]

- 5. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for Amine-Reactive Labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a fluorescent dye designed for the covalent labeling of biomolecules. This derivative of the popular Cy5 dye features a terminal carboxylic acid group and polyethylene (B3416737) glycol (PEG) spacers. The Cy5 core provides intense fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules. The hydrophilic PEG linkers enhance water solubility, minimize aggregation, and reduce non-specific binding, making it an ideal tool for sensitive applications in complex biological systems.[1][2][3][4] The terminal carboxylic acid allows for its covalent attachment to primary amines on target molecules, such as proteins and amine-modified oligonucleotides, through the formation of a stable amide bond.[4][5] This is typically achieved by activating the carboxylic acid with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester.[6]

Applications

The properties of this compound make it suitable for a wide range of applications in biological research and drug development, including:

-

Fluorescence Microscopy: Labeling antibodies and other probes for immunofluorescence staining of cells and tissues.

-

Flow Cytometry: Conjugating to antibodies for cell surface marker analysis.

-

In Vivo Imaging: The far-red fluorescence and biocompatibility of the PEG linker are beneficial for tracking biomolecules in living organisms.[4]

-

Protein and Nucleic Acid Labeling: Covalently attaching a fluorescent tag for detection and quantification in various assays.

Quantitative Data

The photophysical properties of this compound are primarily determined by the Cy5 core. The inclusion of PEG linkers can subtly influence these characteristics. Below is a summary of the key spectroscopic properties for this dye and the parent Cy5 for comparison.

| Spectroscopic Property | This compound / Similar Derivatives | Standard Cy5 |

| Excitation Maximum (λex) | 649 nm[1][2][5] | ~649 - 651 nm[1] |

| Emission Maximum (λem) | 667 nm[1][2][5] | ~666 - 671 nm[1] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ (for a similar PEGylated Cy5)[2] | 250,000 M⁻¹cm⁻¹[1] |

| Quantum Yield (Φ) | Not specified; a similar PEGylated Cy5 derivative has a reported Φ of ~0.07.[3] | ~0.2[2][3] |

| Recommended Laser Line | 633 nm or 647 nm[1] | 633 nm or 647 nm[1] |

| Molecular Weight | 741.36 g/mol [5] | Varies by derivative |

| Solubility | Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][2][3][4] Soluble in water, DMSO, and DMF.[1] | Soluble in organic solvents like DMSO and DMF; water solubility can be limited.[3] |

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester from the carboxylic acid-containing dye. This activated form can then be used to label primary amines on proteins or other biomolecules.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Reaction Buffer: 0.1 M MES, pH 6.0

-

Microcentrifuge tubes

Procedure:

-

Prepare Dye Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Prepare Activation Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in the Reaction Buffer.

-

Activation Reaction:

-

In a microcentrifuge tube, combine the dissolved dye with a 1.5-fold molar excess of both EDC and NHS.

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light.

-

-